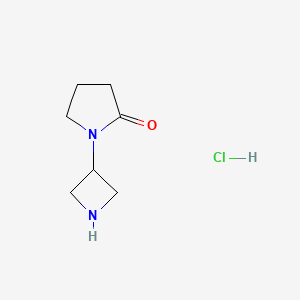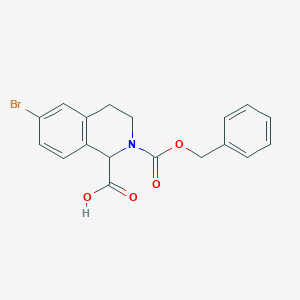![molecular formula C12H17BrClNO2S B1379008 2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride CAS No. 1864015-70-2](/img/structure/B1379008.png)
2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
While there is no direct information available on the synthesis of “2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride”, related compounds have been synthesized through various methods. For instance, 4-{[(2-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride has been synthesized . Additionally, the protodeboronation of pinacol boronic esters has been reported, which could potentially be applied in the synthesis of similar compounds .
Applications De Recherche Scientifique
Chemical Characterization and Impurity Identification
Jayachandra et al. (2018) explored the identification and characterization of several related substances in a multidrug-resistant tuberculosis (MDR-TB) drug. The study utilized high-performance liquid chromatography to detect trace level impurities and intermediates, one of which was related to 2-([(4-Bromophenyl)sulfonyl]methyl)piperidine. These substances were characterized using NMR, FT-IR, and HRMS techniques, offering insights into the chemical structure and properties of complex drug substances (Jayachandra et al., 2018).
Anticancer Applications
Rehman et al. (2018) synthesized a series of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate their potential as anticancer agents. The study details the synthesis process and the anticancer evaluation of these compounds, highlighting their potential in therapeutic applications (Rehman et al., 2018).
Synthesis of Piperidine Derivatives
Huybrechts and Hoornaert (1981) communicated the use of certain reagents in the synthesis of 4,4 disubstituted piperidines. The piperidines synthesized are of interest in various medicinal areas such as neuroleptics, local anesthetics, analgesics, and antidiarrheal agents, showcasing the diverse applications of piperidine derivatives in pharmaceuticals (Huybrechts & Hoornaert, 1981).
Antibacterial Applications
Iqbal et al. (2017) focused on synthesizing acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores. The study evaluated their antibacterial potentials, highlighting the significant growth inhibition of various bacterial strains, indicating the potential utility of such compounds in antibacterial therapies (Iqbal et al., 2017).
Orientations Futures
Piperidines, which include “2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
2-[(4-bromophenyl)sulfonylmethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S.ClH/c13-10-4-6-12(7-5-10)17(15,16)9-11-3-1-2-8-14-11;/h4-7,11,14H,1-3,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHCRZCDGOAHKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CS(=O)(=O)C2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1378926.png)
![8-Oxa-2-azaspiro[4.5]decane oxalate](/img/structure/B1378928.png)
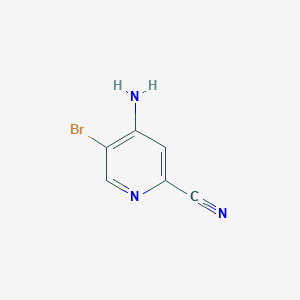
![6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1378930.png)
![2-Oxa-6-azaspiro[3.4]octane oxalate](/img/structure/B1378931.png)
![8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378932.png)
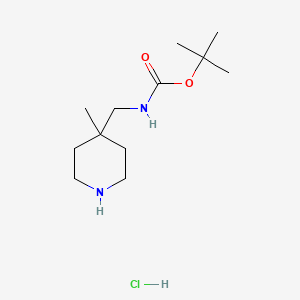
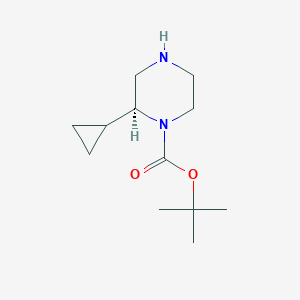
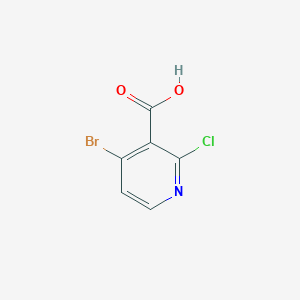
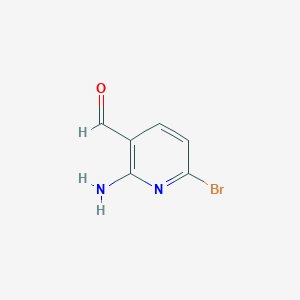
![4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1378941.png)
